1-Methyl-5-phenylpyrazole
Overview
Description
“1-Methyl-5-phenylpyrazole” is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazoles are important in medicinal chemistry and are found in many biologically active molecules .
Synthesis Analysis
The synthesis of this compound involves the reaction of corresponding hydrazine derivative with ethyl acetoacetate . This reaction is scalable and solvent-free, making it efficient and environmentally friendly .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole . The compound was crystallized in the space group P2 1 / n of the monoclinic system .
Chemical Reactions Analysis
This compound reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .
Scientific Research Applications
Phototransposition Chemistry
1-Methyl-5-phenylpyrazole, along with other related compounds, has been studied for its photophysical and photochemical properties. Research reveals that upon excitation, these compounds undergo phototransposition via specific pathways, involving mechanisms like bond cleavage, shift, and cyclization. This highlights its potential in photochemical applications (Pavlik, Connors, Burns, & Kurzweil, 1993).
Corrosion Inhibition
Certain bipyrazole compounds, closely related to this compound, have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments. These compounds show significant efficiency as corrosion inhibitors, suggesting potential applications in industrial maintenance and material preservation (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Fluorescent Brightening Agents
Compounds derived from 5-amino-3-methyl-1-phenylpyrazole, which is structurally related to this compound, have been synthesized and evaluated as potential fluorescent brightening agents. Their spectral properties suggest applications in areas requiring luminescence and fluorescence (Tagdiwala & Rangnekar, 2007).
Tautomerism Studies
The tautomerism of compounds like 3(5)-phenylpyrazoles and their methyl-substituted variants has been studied using techniques like NMR spectroscopy and X-ray crystallography. Understanding tautomerism is crucial in fields like medicinal chemistry and material science (Aguilar‐Parrilla et al., 1992).
Antimicrobial Evaluation
Halopyrazole derivatives, including those structurally similar to this compound, have been synthesized and evaluated for antimicrobial activity. Some of these derivatives exhibit significant antibacterial and antifungal activities, indicating potential uses in pharmaceuticals and healthcare (Siddiqui, Farooq, Musthafa, Ahmad, & Khan, 2013).
Anti-HIV Agents
Phenylpyrazole derivatives have been investigated for their potential as novel anti-HIV agents. Structural modifications and optimization of these compounds led to derivatives with significantly enhanced potency, showcasing their potential in antiviral therapies (Mizuhara et al., 2013).
Mechanism of Action
Target of Action
1-Methyl-5-phenyl-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse biological activities Similar compounds have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Methyl-5-phenyl-1H-pyrazole could potentially interact with multiple biochemical pathways.
Result of Action
Given the broad biological activities associated with pyrazole derivatives , it can be inferred that this compound could potentially induce a variety of molecular and cellular changes.
Action Environment
The structure and reactivity of pyrazoles can be influenced by factors such as tautomerism and prototropy , which could potentially be affected by environmental conditions.
Safety and Hazards
Future Directions
The future directions for 1-Methyl-5-phenylpyrazole and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . As resistance to other chemicals increases, the development of new strategies to access these valuable structures is of widespread interest .
Biochemical Analysis
Biochemical Properties
1-Methyl-5-phenylpyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing cellular responses .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and energy production . Furthermore, this compound can impact cell signaling pathways by binding to specific receptors or enzymes, thereby affecting downstream signaling events .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to the active sites of enzymes, such as cytochrome P450, leading to the inhibition or activation of these enzymes . This binding can result in changes in the metabolic pathways of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound has been observed to cause changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can cause toxic effects, such as neurotoxicity and liver damage . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . It can affect the metabolism of other compounds by inhibiting or activating these enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can interact with cofactors required for enzyme activity, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can bind to specific transporters that facilitate its movement across cell membranes, affecting its localization and accumulation within different cellular compartments . The distribution of this compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects . The activity and function of this compound can be influenced by its localization within specific subcellular compartments, affecting its interactions with enzymes, proteins, and other biomolecules .
Properties
IUPAC Name |
1-methyl-5-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-10(7-8-11-12)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHYNCJBWXKZGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188201 | |
Record name | 1-Methyl-5-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3463-27-2 | |
Record name | 1-Methyl-5-phenyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3463-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-5-phenylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-5-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photochemical reactions that 1-methyl-5-phenylpyrazole can undergo?
A1: Upon exposure to UV light, this compound undergoes a variety of photochemical reactions, including:
- Phototransposition: This leads to the formation of different isomers, namely 1-methyl-5-phenylimidazole, 1-methyl-2-phenylimidazole, and 1-methyl-4-phenylimidazole. These isomers are formed through P(4), P(6), and P(7) permutation pathways, respectively. []
- Photocleavage: This results in the formation of (E)/(Z)-3-(N-methylamino)-3-phenylpropenenitrile and (E)/(Z)-2-(N-methylamino)-2-phenylethenyl isocyanide. []
- Diels-Alder reaction: When irradiated in furan solvent, this compound forms endo and exo adducts with furan via a 4-phenyl-5-methyl-1,5-diazabicyclo[2.1.0]pent-2-ene intermediate. [] This reaction pathway is favored over phototransposition in furan.
Q2: What is the significance of the 4-phenyl-5-methyl-1,5-diazabicyclo[2.1.0]pent-2-ene intermediate observed during the photolysis of this compound?
A2: The formation of 4-phenyl-5-methyl-1,5-diazabicyclo[2.1.0]pent-2-ene during the photolysis of this compound in furan provides the first direct evidence for the existence of a 1,5-diazabicyclo[2.1.0]hex-2-ene intermediate in pyrazole photochemistry. [] This finding supports the proposed electrocyclic ring closure-heteroatom migration mechanism for the P(6) and P(7) phototransposition pathways observed in pyrazoles.
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